molecular formula C10H10N2O4 B13502612 1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Cat. No.: B13502612
M. Wt: 222.20 g/mol
InChI Key: ZRLPJXOVHIGDSR-UHFFFAOYSA-N
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Description

1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid typically involves the reaction of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . This reaction proceeds under controlled conditions to ensure the formation of the desired oxazine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but generally, it involves binding to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

1-acetyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-6(13)12-2-3-16-9-8(12)4-7(5-11-9)10(14)15/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

ZRLPJXOVHIGDSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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